Lanthanum;thallium

Phase stability High-temperature materials Intermetallic synthesis

Lanthanum;thallium (CAS 12142-71-1) is a binary intermetallic compound with the stoichiometry LaTl. It is a member of the lanthanum-thallium system, which contains six identified intermediate phases.

Molecular Formula LaTl
Molecular Weight 343.289 g/mol
CAS No. 12142-71-1
Cat. No. B15488250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum;thallium
CAS12142-71-1
Molecular FormulaLaTl
Molecular Weight343.289 g/mol
Structural Identifiers
SMILES[La].[Tl]
InChIInChI=1S/La.Tl
InChIKeyKOSFLFDAYOXCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Thallium (LaTl) Intermetallic Compound: CAS 12142-71-1 Phase, Structure & Procurement Guide


Lanthanum;thallium (CAS 12142-71-1) is a binary intermetallic compound with the stoichiometry LaTl [1]. It is a member of the lanthanum-thallium system, which contains six identified intermediate phases [2]. This compound exhibits congruent melting behavior, a cubic crystal structure, and a calculated density of approximately 8.95 g/cm³ [3]. Its formation energy of -0.423 eV/atom indicates thermodynamic stability relative to its constituent elements [3].

Why LaTl (12142-71-1) Cannot Be Interchanged with Other La-Tl Phases or Analogous Intermetallics


The lanthanum-thallium binary system comprises six distinct intermediate phases (La₃Tl, La₂Tl, La₅Tl₃, LaTl, La₃Tl₅, LaTl₃) [1]. These phases differ fundamentally in their formation mechanisms, crystal structures, and thermal stability. For instance, while LaTl melts congruently at 1220 °C, LaTl₃ melts at 1060 °C, and La₃Tl decomposes peritectoidally at 645 °C [1]. Such differences in high-temperature behavior and phase stability mean that substitution without precise phase control can lead to unintended decomposition, altered thermomechanical properties, or failure in applications requiring a specific stoichiometric compound. The properties of LaTl are not representative of the entire La-Tl system nor of other lanthanum intermetallics, necessitating compound-specific verification for procurement.

Quantitative Differentiation of LaTl (12142-71-1) Against Comparators


Superior Congruent Melting Point: LaTl vs. LaTl₃ and La₃Tl₅

LaTl exhibits the highest congruent melting point among all congruently melting phases in the La-Tl system. It melts congruently at 1220 °C, compared to 1120 °C for La₃Tl₅ and 1060 °C for LaTl₃ [1]. This higher thermal stability is a critical differentiator for high-temperature applications where phase integrity is paramount.

Phase stability High-temperature materials Intermetallic synthesis

Distinct Crystal Structure: Tetraauricupride Type vs. AuCu₃-Type LaTl₃

LaTl adopts the Tetraauricupride structure type and crystallizes in the cubic Pm-3m space group with La-Tl bond lengths of 3.46 Å [1]. In contrast, the related compound LaTl₃ possesses the ordered AuCu₃-type crystal structure . This fundamental difference in atomic arrangement influences electronic and mechanical properties, precluding the use of one phase as a structural analog for the other.

Crystallography DFT calculations Intermetallic compounds

Thermodynamic Stability: Negative Formation Energy and Hull Distance

Density functional theory calculations indicate that LaTl is thermodynamically stable with a formation energy of -0.423 eV/atom and an energy above the convex hull of 0.000 eV/atom [1]. This implies that LaTl is on the convex hull and is stable against decomposition into other phases or elemental constituents at 0 K. While stability data for all La-Tl phases are not uniformly available, this computational result provides a quantitative benchmark for the compound's inherent stability.

Thermodynamic stability Phase decomposition DFT calculations

Predicted Metallic Behavior and Low Magnetic Moment

Computed electronic structure data classify LaTl as a semimetal with a band gap of 0.000 eV and a final magnetic moment of 0.001 μB per unit cell [1]. These properties are consistent with the metallic nature expected for many intermetallic compounds. While direct experimental comparisons are lacking, these values provide a baseline for selecting LaTl over magnetically ordered or insulating analogs when non-magnetic metallic behavior is required.

Electronic structure Magnetic properties DFT calculations

Calculated Density Comparison: LaTl vs. Elemental Constituents

The computed bulk crystalline density of LaTl is 8.95 g/cm³ [1]. This value lies between the densities of its constituent elements (lanthanum: 6.15 g/cm³, thallium: 11.85 g/cm³) [2]. Such a density can be a critical factor in weight-sensitive applications and provides a quantitative expectation for material procurement and handling.

Physical properties Density Intermetallic compounds

Procurement-Guided Applications for LaTl (12142-71-1) Based on Quantitative Differentiation


High-Temperature Alloy Development and Phase Diagram Research

Given its high congruent melting point of 1220 °C [1], LaTl is a candidate for use in high-temperature structural alloys or as a model compound for fundamental studies of intermetallic phase stability. Researchers studying the La-Tl system or comparing it with other rare earth-thallium systems can use LaTl as a reference point for the highest-melting congruently melting phase.

Crystallographic and Electronic Structure Benchmarking

The well-defined Tetraauricupride crystal structure (cubic Pm-3m) of LaTl [2] makes it a suitable benchmark for computational materials science studies, particularly those focused on intermetallic bonding and electronic properties. Its calculated metallic behavior and near-zero magnetic moment [3] provide a baseline for comparison with other lanthanum intermetallics.

Synthesis of Phase-Pure Intermetallic Specimens

The congruent melting behavior of LaTl [1] simplifies the synthesis of high-purity bulk samples via standard melting and solidification techniques. This is a key advantage over phases that form peritectically or peritectoidally, which often require more complex, controlled cooling procedures to avoid segregation and the formation of unwanted secondary phases.

Thermodynamic Database Development

The computational formation energy of -0.423 eV/atom and zero hull distance [4] for LaTl provide essential input for the development and validation of thermodynamic databases (e.g., CALPHAD) for the La-Tl system. These databases are critical for predicting phase equilibria in multi-component alloys containing lanthanum and thallium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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